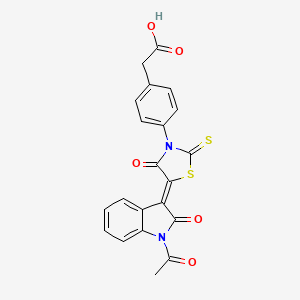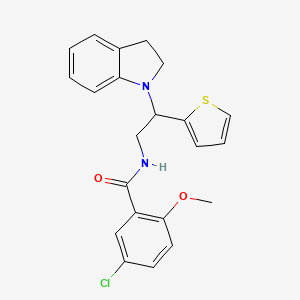![molecular formula C22H19BrN6O2 B2842398 9-(4-bromobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921884-91-5](/img/structure/B2842398.png)
9-(4-bromobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-(4-bromobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a complex organic molecule. It is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These types of compounds are often studied for their potential medicinal properties .
Synthesis Analysis
The synthesis of such compounds often involves the condensation reactions of 1,3-difunctional electrophilic substrates with hydrazines . The annulation of the pyrazole ring by the condensation of hydrazine or arylhydrazine with a α,β-unsaturated ketone system is a prevalent method .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple fused rings, including a pyrazole ring and a purine ring . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. The compound could potentially undergo a variety of organic reactions due to the presence of multiple functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, a related compound, 3-(3-Bromobenzyl)-5,6,7,8-tetrahydro[1,2,4]triazolo-[4,3-a]pyrazine dihydrochloride, is a white solid with a melting point of 203–207°C .Scientific Research Applications
Synthesis and Anti-Proliferative Applications
Novel fused triazolopurine derivatives have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines, demonstrating potential as anticancer agents. Some derivatives showed stronger activity against specific cell lines, with IC50 values comparable to standard drugs like doxorubicin. Molecular docking studies complemented these findings, suggesting a mechanism of action and potential for further development as anticancer therapeutics (E. Ramya Sucharitha et al., 2021).
Coordination Chemistry and Material Science
The interaction of purine derivatives with divalent metal cations has been studied, revealing the formation of complexes with defined hydrogen bonding networks. These findings contribute to our understanding of coordination chemistry and have implications for material science, particularly in the design of new materials with specific electronic or structural properties (C. Maldonado et al., 2009).
Antimicrobial and Antiviral Research
Triazolopurine derivatives have been synthesized and tested for their antimicrobial and antiviral activities. This research highlights the potential of such compounds in developing new treatments for infectious diseases, providing a foundation for further exploration of their therapeutic applications (F. Ashour et al., 2012).
Green Chemistry and Catalysis
The development of environmentally friendly synthetic methodologies for triazolopurine derivatives emphasizes the role of green chemistry principles in pharmaceutical chemistry. This research offers insights into sustainable approaches to chemical synthesis, reducing the environmental impact of drug development (B. Karami et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, particularly at the G2/M phase
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By disrupting the normal progression of the cell cycle, the compound can induce cell death or apoptosis . This is particularly effective in cancer cells, which often have dysregulated cell cycles.
Result of Action
The result of the compound’s action is the induction of cell death or apoptosis in cancer cells . This is achieved by disrupting the normal cell cycle progression, leading to the death of the cancer cells .
Future Directions
properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O2/c1-13-4-8-15(9-5-13)18-24-25-21-28(12-14-6-10-16(23)11-7-14)17-19(29(18)21)26(2)22(31)27(3)20(17)30/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBLVWBDRGELHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=C(C=C5)Br)C(=O)N(C(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2842317.png)
![(E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide](/img/structure/B2842318.png)
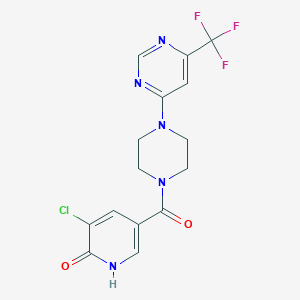
![4-(4-fluorobenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2842322.png)
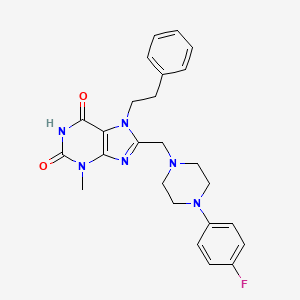


![3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2842327.png)
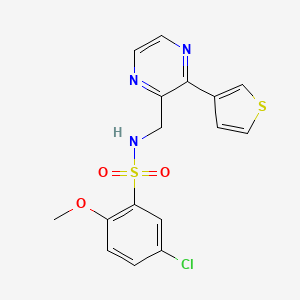

![5-[2-(5-Chloro-2-hydroxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2842331.png)
